molecular formula C9H21ClSi B041024 Triisopropylsilyl chloride CAS No. 13154-24-0

Triisopropylsilyl chloride

Cat. No. B041024
CAS RN: 13154-24-0
M. Wt: 192.8 g/mol
InChI Key: KQIADDMXRMTWHZ-UHFFFAOYSA-N
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Patent
US08008521B2

Procedure details

A 500 ml-capacity, four-necked flask fitted with a stirrer, a thermometer and a Dimroth was charged with 37.7 g (0.2 moles) of triisopropylmethoxysilane. To the flask was then added 150 g of 35% hydrochloric acid, and the resulting mixture was stirred at 20° C. for 10 hours to effect the reaction. The resulting reaction solution was separated into the aqueous layer and the organic layer. The organic layer was distilled to afford 38 g of triisopropylchlorosilane as a fraction boiling at 78° C.-80° C./10 mm Hg (yield; 99%).
Quantity
37.7 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([Si:4]([CH:10]([CH3:12])[CH3:11])([CH:7]([CH3:9])[CH3:8])OC)([CH3:3])[CH3:2].[ClH:13]>>[CH:1]([Si:4]([CH:10]([CH3:12])[CH3:11])([CH:7]([CH3:9])[CH3:8])[Cl:13])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
37.7 g
Type
reactant
Smiles
C(C)(C)[Si](OC)(C(C)C)C(C)C
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 20° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml-capacity, four-necked flask fitted with a stirrer
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
CUSTOM
Type
CUSTOM
Details
was separated into the aqueous layer
DISTILLATION
Type
DISTILLATION
Details
The organic layer was distilled

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(C)[Si](Cl)(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.